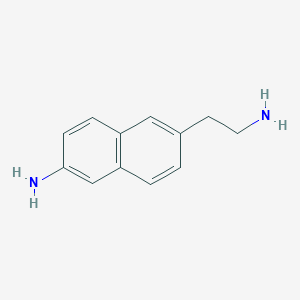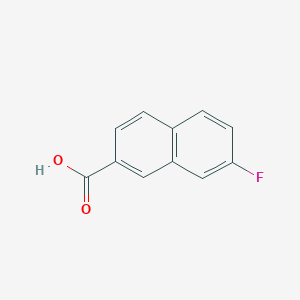
7-Fluoro-2-naphthoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-2-naphthoic acid is an organic compound with the molecular formula C11H7FO2. It is a derivative of naphthalene, where a fluorine atom is substituted at the seventh position and a carboxylic acid group is attached at the second position. This compound is known for its applications in organic synthesis and as a building block for more complex molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-2-naphthoic acid typically involves the fluorination of 2-naphthoic acid. One common method is the direct fluorination using elemental fluorine or other fluorinating agents under controlled conditions. Another approach involves the use of a Friedel-Crafts acylation reaction followed by fluorination .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions are optimized to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Fluoro-2-naphthoic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
Amidation: Reaction with amines to form amides.
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), heat.
Amidation: Amines, coupling agents (e.g., EDC, DCC), mild heating.
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, base (e.g., potassium carbonate), solvents (e.g., toluene, ethanol), heat.
Major Products:
Esterification: Esters of this compound.
Amidation: Amides of this compound.
Suzuki-Miyaura Coupling: Biaryl compounds with a this compound moiety.
Applications De Recherche Scientifique
7-Fluoro-2-naphthoic acid is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-fluoro-2-naphthoic acid involves its ability to participate in chemical reactions, such as esterification, amidation, and Suzuki-Miyaura coupling. These reactions allow the compound to form covalent bonds with other molecules, acting as either a nucleophile or electrophile depending on the specific pathway . The molecular targets and pathways involved are determined by the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
- 6-Fluoro-2-naphthoic acid
- 2-Fluoro-1-naphthoic acid
- 4-Fluoro-1-naphthoic acid
Comparison: 7-Fluoro-2-naphthoic acid is unique due to the specific position of the fluorine atom and the carboxylic acid group on the naphthalene ring. This positioning can influence the compound’s reactivity and the types of reactions it undergoes. Compared to its isomers, this compound may exhibit different chemical and physical properties, making it suitable for specific applications .
Propriétés
Formule moléculaire |
C11H7FO2 |
|---|---|
Poids moléculaire |
190.17 g/mol |
Nom IUPAC |
7-fluoronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H7FO2/c12-10-4-3-7-1-2-8(11(13)14)5-9(7)6-10/h1-6H,(H,13,14) |
Clé InChI |
AFJVAYWIEMVGNI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CC(=C2)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


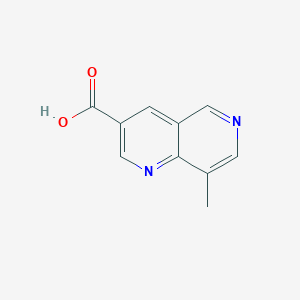
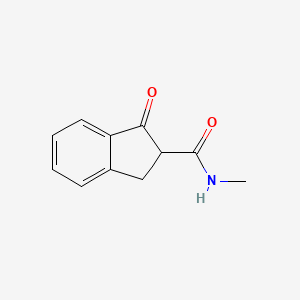
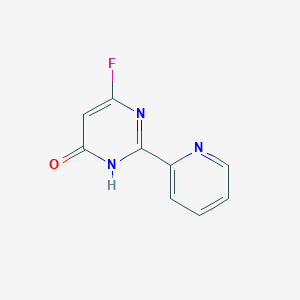
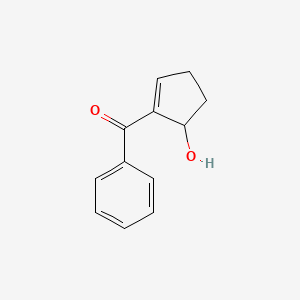
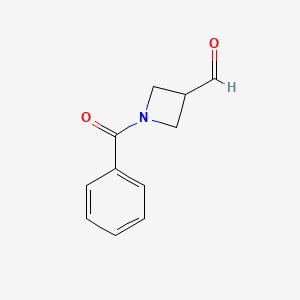
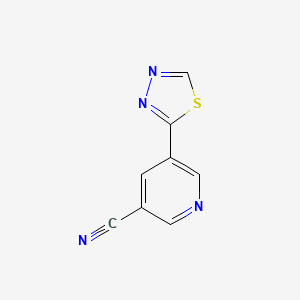
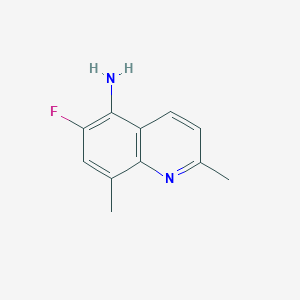
![6,7-Difluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B15070443.png)
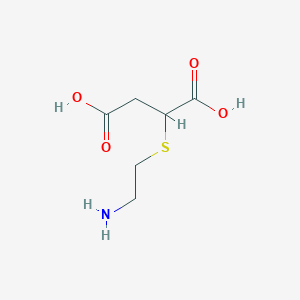
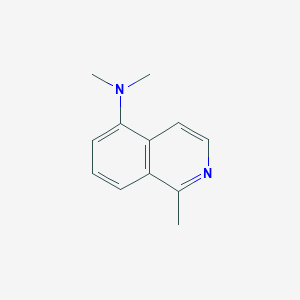
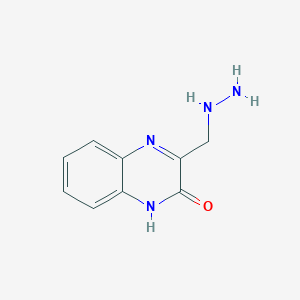
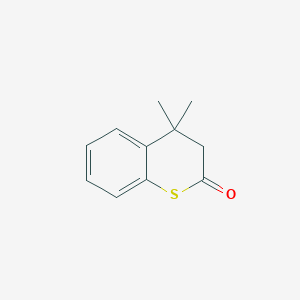
![3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one](/img/structure/B15070483.png)
